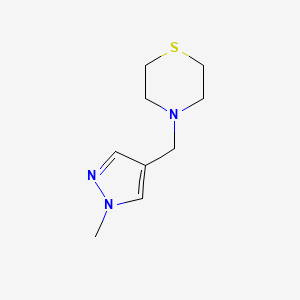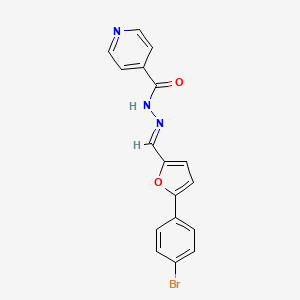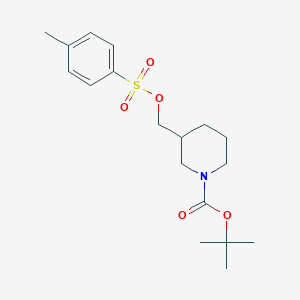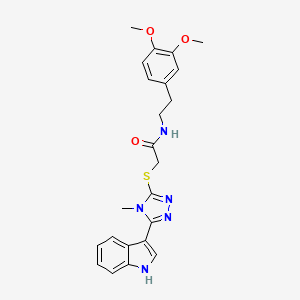![molecular formula C16H20N4O3S2 B2592718 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097926-13-9](/img/structure/B2592718.png)
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile candidate for chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and oxazole intermediates separately, followed by their coupling through a sulfonamide linkage.
-
Preparation of 3,5-dimethyl-1H-pyrazole
- React acetylacetone with hydrazine hydrate under reflux conditions to form 3,5-dimethyl-1H-pyrazole.
- Reaction conditions: Reflux in ethanol for 4-6 hours.
-
Preparation of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride
- React 3,5-dimethyl-1,2-oxazole with chlorosulfonic acid to form the sulfonyl chloride derivative.
- Reaction conditions: Stirring at room temperature for 2-3 hours.
-
Coupling Reaction
- React 3,5-dimethyl-1H-pyrazole with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride in the presence of a base such as triethylamine to form the final compound.
- Reaction conditions: Stirring at room temperature for 12-24 hours.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various types of chemical reactions, including:
-
Oxidation
- The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The sulfonamide group can be reduced to form amines.
- Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Substitution
- The pyrazole and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.
- Common reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.
Reduction: Formation of amines from the sulfonamide group.
Substitution: Formation of various substituted derivatives on the pyrazole and oxazole rings.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a pharmacophore in drug design due to its multiple functional groups.
- Investigated for anti-inflammatory, antimicrobial, and anticancer activities.
-
Materials Science
- Used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
-
Biological Research
- Studied for its interactions with various biological targets, including enzymes and receptors.
-
Industrial Applications
- Potential use as a catalyst or intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings allows for diverse binding interactions, which can lead to various biological effects.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.
3,5-dimethyl-1,2-oxazole: A simpler oxazole derivative with fewer functional groups.
Thiophene-2-ethylamine: A thiophene derivative with an amine group.
Uniqueness
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of pyrazole, oxazole, and thiophene rings, along with a sulfonamide group. This unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-10-8-11(2)20(18-10)14(15-6-5-7-24-15)9-17-25(21,22)16-12(3)19-23-13(16)4/h5-8,14,17H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGDPACRSPIVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNS(=O)(=O)C2=C(ON=C2C)C)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2592635.png)

![N-[(1-{2-[4-(butan-2-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B2592639.png)
![2-(2-fluorophenoxy)-1-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B2592640.png)




![N1-(2,2-diethoxyethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2592647.png)

![2'-Oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2592653.png)
![1-[4-(4-Chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2592654.png)


